

Methotrexate-alpha-alanine CAS number and molecular weight

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Compound of Interest

Compound Name: **Methotrexate-alpha-alanine**

Cat. No.: **B1676403**

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In-depth Technical Guide: Methotrexate-alpha-alanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methotrexate-alpha-alanine**, a prodrug of the widely used chemotherapeutic and immunosuppressive agent, Methotrexate. This document details its chemical properties, mechanism of action, relevant experimental protocols, and the key signaling pathways involved in its therapeutic effects.

Core Data

Methotrexate-alpha-alanine is a derivative of Methotrexate designed for targeted drug delivery systems, such as antibody-directed enzyme prodrug therapy (ADEPT).^[1] Key quantitative data for this compound are summarized in the table below.

Property	Value	Reference
CAS Number	116819-28-4	[2][3]
Molecular Weight	525.52 g/mol	[2]
Chemical Formula	C23H27N9O6	[2]

Mechanism of Action

Methotrexate-alpha-alanine is a prodrug that is significantly less toxic than its parent compound, Methotrexate.^[4] Its therapeutic action is dependent on enzymatic activation at the target site. The core mechanism involves the following steps:

- Activation by Carboxypeptidase A: **Methotrexate-alpha-alanine** is specifically designed to be a substrate for carboxypeptidase A (CPA).^[5] In the presence of CPA, the alpha-alanine moiety is cleaved, releasing the active drug, Methotrexate.^[5]
- Inhibition of Dihydrofolate Reductase (DHFR): Once released, Methotrexate acts as a potent inhibitor of dihydrofolate reductase (DHFR).^[6] DHFR is a critical enzyme in the folate metabolic pathway, responsible for converting dihydrofolate to tetrahydrofolate. Tetrahydrofolate is essential for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA.^[6] By inhibiting DHFR, Methotrexate disrupts DNA synthesis and cell proliferation, particularly in rapidly dividing cells like cancer cells.^[6]
- Adenosine Signaling Pathway: Low-dose Methotrexate also exerts anti-inflammatory effects through the adenosine signaling pathway.^{[7][8][9]} Methotrexate polyglutamates, the intracellular forms of the drug, inhibit 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase (ATIC).^{[6][7]} This leads to an accumulation of AICAR, which in turn inhibits adenosine deaminase, resulting in increased extracellular adenosine.^{[7][8][9]} Adenosine is a potent anti-inflammatory molecule.^[8]

Experimental Protocols

Synthesis of Methotrexate-alpha-alanine

The synthesis of Methotrexate-alpha-peptides like **Methotrexate-alpha-alanine** is typically achieved through solid-phase peptide synthesis (SPPS).^{[10][11]} While a specific detailed protocol for **Methotrexate-alpha-alanine** is not readily available in the public domain, the following is a generalized protocol based on the synthesis of similar Methotrexate-peptide conjugates using the Fmoc (9-fluorenylmethyloxycarbonyl) strategy.^{[11][12][13][14]}

Materials:

- Fmoc-L-alanine

- Rink Amide resin
- Methotrexate
- Coupling agents (e.g., HBTU, HATU)
- Base (e.g., DIPEA, NMM)
- Deprotection agent (e.g., 20% piperidine in DMF)
- Solvents (DMF, DCM)
- Cleavage cocktail (e.g., TFA/TIS/water)
- HPLC for purification

Procedure:

- Resin Preparation: Swell the Rink Amide resin in DMF.
- Fmoc-Alanine Coupling:
 - Deprotect the resin using 20% piperidine in DMF.
 - Wash the resin thoroughly with DMF.
 - Couple Fmoc-L-alanine to the resin using a coupling agent and a base in DMF.
 - Monitor the coupling reaction for completion (e.g., using a Kaiser test).
 - Wash the resin with DMF and DCM.
- Methotrexate Coupling:
 - Deprotect the N-terminus of the resin-bound alanine using 20% piperidine in DMF.
 - Wash the resin thoroughly with DMF.
 - Activate the carboxylic acid group of Methotrexate using a coupling agent and a base.

- Add the activated Methotrexate to the resin and allow the coupling reaction to proceed.
- Wash the resin with DMF and DCM.
- Cleavage and Deprotection:
 - Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.
 - Precipitate the crude product in cold diethyl ether.
- Purification:
 - Purify the crude **Methotrexate-alpha-alanine** by reverse-phase HPLC.
 - Characterize the final product by mass spectrometry and NMR.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxicity of **Methotrexate-alpha-alanine**, both alone and in the presence of an activating enzyme, can be assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[15][16] This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

- Cancer cell line (e.g., UCLA-P3 human lung adenocarcinoma cells)[4][17]
- Cell culture medium and supplements
- **Methotrexate-alpha-alanine**
- Carboxypeptidase A
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- 96-well plates

- Microplate reader

Procedure:

- Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Treatment:
 - Prepare serial dilutions of **Methotrexate-alpha-alanine** and Methotrexate (as a positive control).
 - Treat the cells with the compounds, both in the presence and absence of a suitable concentration of Carboxypeptidase A.
 - Include untreated cells as a negative control.
- Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
- Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
- Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ (half-maximal inhibitory concentration) values.

Signaling Pathways and Workflows

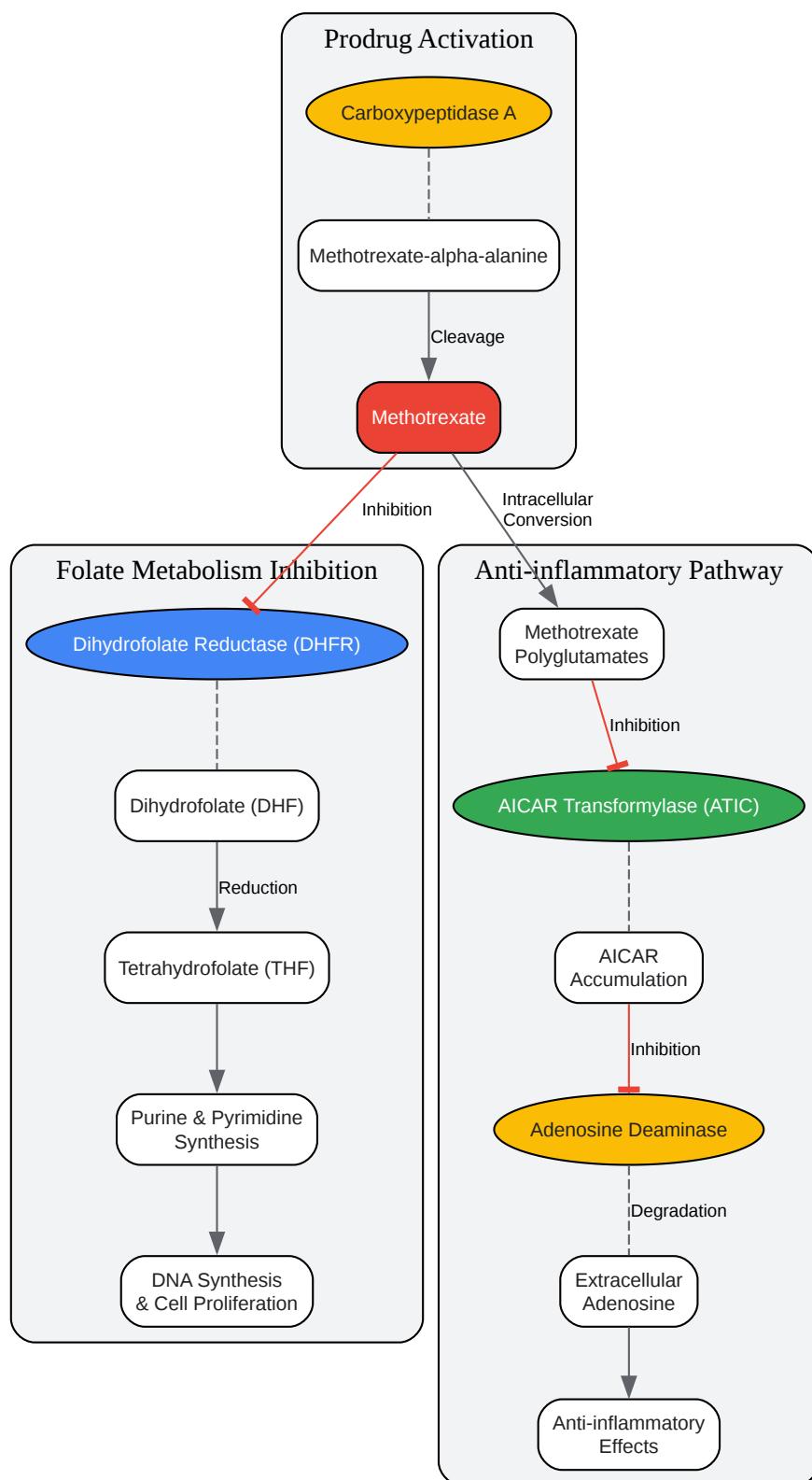
Antibody-Directed Enzyme Prodrug Therapy (ADEPT) Workflow

Methotrexate-alpha-alanine is a prime candidate for use in ADEPT, a two-step targeted cancer therapy strategy.[\[1\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

Caption: Workflow of Antibody-Directed Enzyme Prodrug Therapy (ADEPT).

Methotrexate Mechanism of Action Signaling Pathway

The following diagram illustrates the key molecular targets and pathways affected by Methotrexate upon its release from **Methotrexate-alpha-alanine**.



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Caption: Signaling pathways of Methotrexate action.

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